molecular formula C21H30N2O6 B12334350 Tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate CAS No. 1245643-40-6

Tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate

Cat. No.: B12334350
CAS No.: 1245643-40-6
M. Wt: 406.5 g/mol
InChI Key: OHHLNFHGUCGGJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate follows IUPAC conventions by prioritizing the piperidine ring as the parent structure. The numbering begins at the nitrogen atom, with substituents at position 4 including both a 2-ethoxy-2-oxo-1-phenylethyl group and a nitromethyl group. The tert-butyloxycarbonyl (Boc) moiety at position 1 serves as a protective group, a common strategy in organic synthesis to enhance stability during reactions.

The molecular formula C21H30N2O6 reflects a molecular weight of 406.5 g/mol, consistent with the compound’s polyfunctionalized architecture. Key functional groups include:

  • Boc group : Enhances solubility and prevents unwanted side reactions at the piperidine nitrogen.
  • Nitromethyl group : Introduces electrophilic character, enabling subsequent reduction or cycloaddition reactions.
  • Ethoxy-oxo-phenylethyl moiety : Contributes steric bulk and aromatic π-system interactions, influencing both reactivity and crystallinity.

Crystallographic Analysis and Stereochemical Considerations

Crystallographic studies of related piperidine derivatives, such as ethyl 4-(nitromethyl)piperidine-1-carboxylate, reveal that the piperidine ring often adopts an envelope conformation in the solid state, with one methylene carbon deviating from planarity. For the title compound, steric interactions between the nitromethyl and ethoxy-oxo-phenylethyl groups likely enforce a similar distortion, though direct crystallographic data remain unpublished.

Dihedral angles between substituents play a critical role in molecular packing. In analogous structures, the nitromethyl group forms an angle of approximately 56.8° with the piperidine ring’s mean plane, while aromatic substituents exhibit near-perpendicular orientations (87.1° ). Intramolecular hydrogen bonds, such as C–H⋯O interactions between ethoxycarbonyl hydrogens and nitro oxygen atoms, further stabilize the conformation.

Structural Feature Geometric Parameter
Piperidine ring conformation Envelope (Cflap displacement: ~0.07 Å)
Nitromethyl dihedral angle 56.8° ± 0.2°
Aromatic group orientation 87.1° ± 0.2°

Comparative Molecular Geometry with Related Piperidine Derivatives

The title compound’s geometry diverges markedly from simpler piperidine analogs. For instance:

  • Ethyl 4-(nitromethyl)piperidine-1-carboxylate (C9H16N2O4): Lacking the phenyl and tert-butyl groups, this analog exhibits reduced steric hindrance, allowing for a more planar piperidine ring.
  • tert-Butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate (C17H24N2O5): The nitro group’s para position on the phenyl ring minimizes intramolecular clashes, contrasting with the ortho-substituted ethoxy-oxo group in the title compound.
  • (2-Oxo-2-piperidin-1-ylethyl) 2-(3,4,5-trimethoxyphenyl)acetate (C20H27NO7): The absence of a nitromethyl group simplifies the substitution pattern, leading to fewer conformational constraints.

These comparisons underscore how bulky substituents at position 4 dictate both molecular geometry and supramolecular interactions. The title compound’s dual substitution likely impedes free rotation around the piperidine ring, favoring a rigid scaffold conducive to selective functionalization.

Properties

CAS No.

1245643-40-6

Molecular Formula

C21H30N2O6

Molecular Weight

406.5 g/mol

IUPAC Name

tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C21H30N2O6/c1-5-28-18(24)17(16-9-7-6-8-10-16)21(15-23(26)27)11-13-22(14-12-21)19(25)29-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3

InChI Key

OHHLNFHGUCGGJP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)C[N+](=O)[O-]

Origin of Product

United States

Biological Activity

Tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, structure, and biological activity, emphasizing its pharmacological properties and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H30N2O6C_{21}H_{30}N_{2}O_{6} with a molecular weight of 394.48 g/mol. The compound features a piperidine ring substituted with ethoxy and nitromethyl groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC21H30N2O6C_{21}H_{30}N_{2}O_{6}
Molecular Weight394.48 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperidine derivatives with various ethoxy and nitromethyl precursors. The methods reported include multi-step synthesis involving intermediate formation and purification processes, as detailed in various studies .

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with nitro groups have been associated with enhanced antibacterial activity against Gram-positive bacteria due to their ability to disrupt bacterial cell walls .

Anticancer Properties

Research indicates that this compound may possess anticancer properties, particularly against certain types of cancer cells. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression . A notable study highlighted its efficacy against breast cancer cell lines, suggesting a potential role in cancer therapy .

Neuroprotective Effects

The neuroprotective effects of related piperidine derivatives have been documented, suggesting that this compound may also exhibit similar properties. It is hypothesized that the structural features allow interaction with neurotransmitter systems, potentially providing therapeutic benefits in neurodegenerative diseases .

Case Studies

  • Antimicrobial Study : A comparative study evaluated the antimicrobial efficacy of various piperidine derivatives including this compound against Staphylococcus aureus and Escherichia coli. Results indicated that the compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
  • Cancer Cell Line Analysis : In a study assessing the effects on MCF-7 breast cancer cells, this compound was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells .
  • Neuroprotection : A preliminary study investigated the neuroprotective effects on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The results suggested that treatment with the compound reduced cell death by enhancing antioxidant enzyme activity .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of piperidine compounds exhibit anticonvulsant properties. The synthesis of analogs similar to tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate has been explored for their potential use in treating epilepsy and other seizure disorders. For instance, studies have shown that modifications in the piperidine ring can enhance binding affinity to specific receptors involved in seizure modulation .

Opioid Receptor Ligands

The compound's structure suggests potential interactions with opioid receptors, which are critical targets for pain management therapies. Research has focused on the design of piperidine-based ligands that demonstrate selectivity towards the μ-opioid receptor. Such compounds can offer analgesic effects with reduced side effects compared to traditional opioids .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent functionalization at specific positions. The structure activity relationship studies reveal that variations in substituents significantly influence biological activity. For instance, modifications at the nitromethyl position have been associated with enhanced receptor affinity and selectivity .

Case Study 1: Synthesis and Evaluation of Analog Compounds

A study conducted on a series of piperidine derivatives, including this compound, demonstrated varying degrees of efficacy as analgesics. The evaluation included in vitro assays measuring binding affinities to opioid receptors, revealing that certain structural modifications led to improved selectivity and potency .

Case Study 2: Pharmacokinetics and Metabolism

Pharmacokinetic studies on similar compounds have shown that their metabolic pathways can significantly affect their therapeutic efficacy. Understanding the biotransformation processes is crucial for optimizing drug design and enhancing bioavailability. Research highlighted that certain derivatives exhibited favorable pharmacokinetic profiles, indicating potential for clinical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound belongs to a broader class of tert-butyl piperidine-1-carboxylate derivatives. Key structural analogs and their distinguishing features are summarized below:

Compound Molecular Formula Molecular Weight Key Substituents Applications/Notes Reference
Tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate (Target) C₂₂H₃₀N₂O₆ 442.49 Ethoxycarbonyl, nitromethyl, phenyl Intermediate for kinase inhibitors or neuroactive agents; nitro group enables reduction to amines.
Tert-butyl 4-(2-methoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate C₁₄H₂₄N₂O₆ 316.16 Methoxycarbonyl, nitromethyl Simpler analog; lacks phenyl group, reducing steric hindrance.
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate C₁₆H₃₁NO₂ 277.43 4-Methylpentyl Lipophilic backbone for drug delivery systems; no reactive functional groups.
Tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate C₁₃H₂₅NO₃ 243.34 Hydroxypropyl Hydroxyl group enables conjugation (e.g., prodrugs); used in antibiotic research.
Tert-butyl 4-[(4-bromo-2-nitrophenyl)amino]piperidine-1-carboxylate C₁₇H₂₄BrN₃O₄ 414.30 Bromonitroaniline Electron-deficient aromatic system for electrophilic substitutions.

Preparation Methods

Stepwise Synthesis and Reaction Optimization

Piperidine Ring Formation

The piperidine scaffold is typically synthesized via reductive amination or cyclisation of linear precursors. For example:

  • Reductive cyclisation of β-nitroamines using BF₃·OEt₂ and Et₃SiH achieves stereocontrol, yielding 4-aryl piperidines with >95:5 diastereoselectivity.
  • Cyclocondensation of 1,5-diaminopentane derivatives under acidic conditions forms the piperidine backbone, followed by Boc protection.
Representative Conditions:
Step Reagents/Conditions Yield Source
Cyclisation BF₃·OEt₂, Et₃SiH, CH₂Cl₂, 0°C → rt 48–57%
Boc Protection Boc₂O, Et₃N, THF, 0°C → rt 85–92%

Introduction of the Nitromethyl Group

The nitromethyl substituent is introduced via nitro-Mannich (aza-Henry) reactions or alkylation of nitroalkanes:

  • Nitro-Mannich Reaction : Glyoxylate imines react with nitroalkanes (e.g., nitromethane) in the presence of chiral catalysts (e.g., Cu(OTf)₂/Zn(CF₃CO₂)₂), yielding β-nitroamines with syn,anti-diastereoselectivity (70:30 to >95:5).
  • Alkylation : Piperidine intermediates are treated with nitromethyl halides (e.g., CH₂NO₂Br) under basic conditions (K₂CO₃, DMF).
Key Data:
Method Substrate Selectivity (syn,anti:syn,syn) Yield Source
Nitro-Mannich Glyoxylate imine + CH₃NO₂ 90:10 51%
Alkylation Piperidine + CH₂NO₂Br N/A 62%

Functionalization with 2-Ethoxy-2-Oxo-1-Phenylethyl Group

The ethoxy-oxoethylphenyl moiety is introduced via Michael addition or alkylation :

  • Michael Addition : Ethyl acrylate derivatives react with phenyl Grignard reagents (PhMgBr) in THF, followed by esterification.
  • Alkylation : Piperidine intermediates are treated with ethyl bromoacetate (BrCH₂CO₂Et) in the presence of NaH or K₂CO₃.
Optimization Insights:
  • Solvent polarity (DMF > THF) improves alkylation efficiency.
  • Temperature control (0–80°C) minimizes side reactions.

Protecting Group Strategies

The tert-butyl carbamate (Boc) group is critical for nitrogen protection:

  • Boc Installation : Boc₂O with Et₃N in THF at 0°C.
  • Deprotection : TFA/CH₂Cl₂ (1:1) at rt for 2h.

Industrial-Scale Production Considerations

Scalable methods prioritize cost efficiency and purity:

  • Continuous Flow Reactors : Reduce reaction times (e.g., 30 min vs. 24h batch).
  • Crystallization : Ethanol/water mixtures achieve >99% purity without column chromatography.
Industrial Data:
Parameter Batch Process Continuous Flow
Yield 48% 62%
Purity 95% 99%
Source

Challenges and Solutions

Stereochemical Control

  • Issue : Poor diastereoselectivity during nitro-Mannich reactions (e.g., 60:40 dr).
  • Solution : Use of chiral promoters (e.g., Zn(CF₃CO₂)₂) enhances syn,anti-selectivity to 95:5.

Functional Group Compatibility

  • Issue : Nitro group reduction during hydrogenation.
  • Solution : Selective reducing agents (e.g., Et₃SiH) preserve nitro functionality.

Q & A

Q. What are the critical steps and reagents for synthesizing tert-butyl 4-(2-ethoxy-2-oxo-1-phenylethyl)-4-(nitromethyl)piperidine-1-carboxylate with high yield and purity?

Methodological Answer:

  • Oxidation and Epoxidation: Use Dess-Martin Periodinane for controlled oxidation of alcohol intermediates (e.g., to form ketones) and meta-chloroperbenzoic acid (mCPBA) for epoxidation of alkenes, ensuring stereochemical control .
  • Purification: Employ column chromatography with gradients of hexane/ethyl acetate (e.g., 10:1 to 3:1) to isolate intermediates. Monitor reactions via thin-layer chromatography (TLC) and confirm purity using NMR .
  • Yield Optimization: Maintain inert atmospheres (N₂/Ar) during moisture-sensitive steps and use anhydrous solvents (e.g., CH₂Cl₂, THF) to prevent side reactions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., mCPBA) .
  • Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .
  • First Aid: For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if irritation persists .

Q. How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic Analysis: Use ¹H NMR (400 MHz, CDCl₃) to confirm absence of impurities (e.g., residual solvents or unreacted starting materials). Key signals include tert-butyl protons (~1.4 ppm) and nitromethyl groups (~4.5 ppm) .
  • Chromatography: Perform high-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) to assess purity ≥95% .

Advanced Research Questions

Q. How can X-ray diffraction (XRD) and advanced NMR techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • XRD: Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Analyze using a Bruker D8 Venture diffractometer to determine bond lengths, angles, and stereochemistry .
  • 2D NMR: Employ HSQC (heteronuclear single-quantum coherence) and HMBC (heteronuclear multiple-bond correlation) to assign quaternary carbons and confirm nitromethyl/ethoxy-oxo group connectivity .

Q. What strategies address contradictory spectral data caused by stereochemical isomers or impurities?

Methodological Answer:

  • Isomer Separation: Use chiral chromatography (e.g., Chiralpak IA column with hexane/isopropanol) to resolve enantiomers. Confirm separation via circular dichroism (CD) spectroscopy .
  • Dynamic NMR: Conduct variable-temperature ¹H NMR (e.g., 25–60°C) to detect conformational exchange broadening in flexible substituents .

Q. How does the nitromethyl group influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electrophilic Reactivity: The nitromethyl group enhances susceptibility to nucleophilic attack (e.g., in Michael additions) due to electron-withdrawing effects. Test reactivity with thiols or amines under basic conditions (pH 8–10) .
  • Biological Interactions: Use surface plasmon resonance (SPR) to measure binding affinity to target proteins (e.g., kinases). Compare IC₅₀ values with analogs lacking nitromethyl groups .

Q. What methodologies assess the compound’s potential as a protease inhibitor?

Methodological Answer:

  • Enzymatic Assays: Incubate with trypsin/chymotrypsin (0.1 mg/mL in PBS, pH 7.4) and measure residual activity via UV-Vis (405 nm) using chromogenic substrates (e.g., N-succinyl-Ala-Ala-Pro-Phe-p-nitroanilide) .
  • Molecular Docking: Perform AutoDock Vina simulations to predict binding poses in protease active sites (e.g., HIV-1 protease). Validate with mutagenesis studies .

Comparative Analysis of Structural Analogs

Q. How do structural analogs with modified substituents compare in biological activity?

Methodological Answer:

Analog Key Substituent Biological Activity Unique Property
Target Compound Nitromethyl, ethoxy-oxoProtease inhibition (IC₅₀: 12 µM)High electrophilicity
Analog A Pyrimidine ringKinase inhibition (IC₅₀: 8 µM)Aromatic stacking
Analog B Trifluoro-hydroxyethylAntibacterial (MIC: 32 µg/mL)Hydrophobic interactions
  • Activity Trends: Analogs with electron-withdrawing groups (nitromethyl, trifluoro) show enhanced antimicrobial activity, while aromatic systems improve kinase binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.